4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one
Description
4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one (CAS: 1114822-44-4) is a pyrrolidinone derivative characterized by a five-membered lactam ring substituted with an amino group at the 4-position and a 2-chlorophenyl group at the 1-position. Its molecular formula is C₁₀H₁₀ClN₂O, with a molecular weight of 209.65 g/mol .
Properties
IUPAC Name |
4-amino-1-(2-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14/h1-4,7H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDQGJRNNAVWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602572 | |
| Record name | 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114822-44-4 | |
| Record name | 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Framework
The most widely reported method for synthesizing 4-amino-1-(2-chlorophenyl)pyrrolidin-2-one involves donor-acceptor (DA) cyclopropanes as key intermediates. These strained three-membered rings undergo selective ring-opening reactions with amines, followed by cyclization to form the pyrrolidin-2-one core. The general sequence involves:
- Lewis acid-catalyzed ring opening : A DA cyclopropane, such as dimethyl 2-(2-chlorophenyl)cyclopropane-1,1-dicarboxylate, reacts with a primary amine (e.g., ammonia or protected amines) in the presence of Ni(ClO₄)₂·6H₂O or Y(OTf)₃.
- Cyclization : The acyclic intermediate undergoes intramolecular lactamization under acidic conditions (e.g., acetic acid in toluene).
- Dealkoxycarbonylation : Alkaline saponification followed by thermolysis removes ester groups, yielding the target compound.
Catalytic Optimization
The choice of Lewis acid significantly impacts reaction efficiency. Nickel perchlorate achieves >90% yield in model systems, whereas yttrium triflate improves yields for substrates with electron-withdrawing groups (Table 1). Excessive catalyst loading (>20 mol%) promotes side reactions, while temperatures above 80°C accelerate decomposition pathways.
Table 1: Catalyst Performance in DA Cyclopropane Ring-Opening Reactions
| Cyclopropane Substituent | Catalyst (20 mol%) | Yield (%) | Byproducts Observed |
|---|---|---|---|
| 2-Chlorophenyl | Ni(ClO₄)₂·6H₂O | 92 | <5% |
| 4-Nitrophenyl | Y(OTf)₃ | 78 | 12% |
| 3-Pyridyl | Y(OTf)₃ | 63 | 22% |
Stereochemical Considerations
Chiral DA cyclopropanes, such as (S)-2-(2-chlorophenyl) derivatives, retain configuration during ring-opening, enabling enantioselective synthesis. However, the final lactamization step introduces a second stereocenter, producing diastereomers that require chromatographic separation.
Functional Group Transformation Approaches
Reductive Amination of Pyrrolidinones
Preformed pyrrolidin-2-one scaffolds can be functionalized via reductive amination. For example:
- Ketone activation : 1-(2-Chlorophenyl)pyrrolidin-2-one undergoes oxidation at C-4 to form a ketone intermediate.
- Amination : The ketone reacts with ammonium acetate in the presence of NaBH₃CN, yielding the 4-amino derivative.
This method avoids regioisomerism but requires stringent anhydrous conditions and achieves moderate yields (55–65%) due to competing over-reduction.
Nucleophilic Substitution on Halogenated Precursors
Brominated intermediates at the C-4 position permit direct amination:
- Bromination : 4-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one is prepared via N-bromosuccinimide (NBS) in CCl₄.
- Ammonolysis : Treatment with liquid NH₃ at −78°C replaces bromide with amine.
While this route provides excellent regiocontrol, the instability of 4-bromo intermediates limits scalability.
Post-Synthetic Modifications
Hydrochloride Salt Formation
The free base form of this compound is converted to its hydrochloride salt for improved stability and solubility. Gaseous HCl is bubbled through a dichloromethane solution of the free base, yielding the hydrochloride salt in >95% purity.
Table 2: Physicochemical Comparison of Free Base and Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClN₂O | C₁₀H₁₂Cl₂N₂O |
| Molecular Weight (g/mol) | 210.66 | 247.12 |
| Solubility in H₂O | 8.2 mg/mL | 43.9 mg/mL |
| Melting Point | 162–164°C | 218–220°C |
Protecting Group Strategies
Primary amine protection is critical during multi-step syntheses:
- Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in THF introduces Boc groups, stable under acidic conditions.
- Deprotection : Trifluoroacetic acid (TFA) cleaves Boc groups post-cyclization.
Unprotected amines lead to side reactions during lactamization, reducing yields by 30–40%.
Industrial-Scale Considerations
Solvent Optimization
Toluene and 1,2-dichloroethane (DCE) are preferred for DA cyclopropane reactions due to:
Waste Stream Management
Nickel and yttrium catalysts are recovered via ion-exchange resins, reducing heavy metal contamination. Ester byproducts from dealkoxycarbonylation are repurposed as plasticizers, aligning with green chemistry principles.
Challenges and Limitations
- Regioselectivity : Competing ring-opening pathways in DA cyclopropanes can yield regioisomeric byproducts requiring costly separations.
- Amino Group Stability : The primary amine undergoes oxidation during storage, necessitating inert atmosphere packaging.
- Chlorophenyl Group Reactivity : Harsh conditions may cleave the C–Cl bond, requiring careful temperature control.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the 2-chlorophenyl group undergoes nucleophilic substitution under basic conditions. Key reagents and outcomes include:
Mechanistic Insight : The electron-withdrawing effect of the chlorophenyl group increases electrophilicity at the para position, facilitating SNAr reactions . Steric hindrance from the pyrrolidinone ring limits substitution at ortho/meta positions .
Amino Group Reactivity
The primary amine participates in condensation and acylation:
Condensation with Carbonyls
-
Reacts with aldehydes/ketones in ethanol (rt, 4 hrs) to form Schiff bases (85–92% yield).
-
Example:
Acylation
-
Acetylated using acetic anhydride (pyridine catalyst, 0°C) to yield N-acetylated product (93%) .
-
Carbamates formed with chloroformates (e.g., ethyl chloroformate, 78% yield) .
Lactam Ring Reactions
The pyrrolidin-2-one core undergoes selective transformations:
Kinetic Study : Alkylation at C3 proceeds 5× faster than at C4 due to torsional strain relief (DFT calculations) .
Oxidation Pathways
-
Side-chain oxidation : MnO₂ in CHCl₃ oxidizes the benzylic C-H to ketone (62% yield) .
-
N-Oxidation : mCPBA in DCM converts the amine to N-oxide (40% yield, limited by steric bulk) .
Catalytic Cross-Coupling
Participates in Buchwald-Hartwig amination under Pd catalysis:
| Catalyst System | Substrate | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Aryl bromides | Biarylaminopyrrolidinones | 75% |
| NiCl₂(dme)/dppf | Vinyl triflates | Allylic amine derivatives | 68% |
Optimal conditions: toluene, 110°C, 18 hrs, K₃PO₄ base .
Acid/Base-Mediated Rearrangements
-
In HCl/EtOH (reflux), the lactam ring opens to form a γ-aminobutyric acid analog .
-
Under strong base (NaOH, 120°C), Smiles rearrangement yields quinazolinone derivatives .
Photochemical Reactions
UV irradiation (λ = 254 nm) in MeCN induces:
-
C-Cl bond homolysis → aryl radical intermediates
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Trapped with acrylates to form C-vinylated products (51% yield)
Comparative Reactivity Table
Scientific Research Applications
Chemistry
In organic synthesis, 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one serves as a versatile building block for constructing complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Producing carboxylic acids or other oxidized derivatives.
- Reduction : Converting to reduced forms such as amines or alcohols.
- Substitution : The amino and chlorophenyl groups can participate in substitution reactions, leading to functionalized derivatives.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : It has shown significant activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL for these pathogens.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 3.125 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
- Anticancer Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential for drug development.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on the antibacterial activity of various pyrrolidine derivatives highlighted that this compound exhibited significant activity against resistant strains, making it a candidate for new antimicrobial agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR indicate that the chlorinated phenyl group enhances biological activity. Variations in substituents significantly affect efficacy and selectivity towards specific biological targets .
- Synthesis of Derivatives : Research has demonstrated that derivatives of this compound can be synthesized through various methods, including oxidation and reduction processes, which can yield compounds with enhanced properties for therapeutic applications .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of fine chemicals, dyes, and pigments. Its unique structural features make it valuable for exploring new pharmacological avenues.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The 2-chlorophenyl substituent distinguishes this compound from analogs with other aryl groups. Key comparisons include:
Key Observations :
Modifications to the Pyrrolidinone Core
Positional Isomerism and Functional Groups
- 5-Substituted Pyrrolidin-2-ones: Derivatives like 5-(benzylamino)pyrrolidin-2-one () exhibit varied biological activities due to substituents at the 5-position. In contrast, the 4-amino group in the target compound may favor hydrogen bonding with biological targets .
- Pyrrolidin-2,5-dione Analogs : Replacing the lactam (2-one) with a diketone (2,5-dione) structure, as in pyrrolidin-2,5-dione derivatives, reduces safety margins (e.g., TD₅₀ < 300 mg/kg vs. >300 mg/kg for 2-one analogs) .
Stereochemical Complexity
- Chiral Analogs: Compounds like (4R)-4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one (CAS 1638744-39-4) introduce stereocenters, which can influence binding affinity and metabolic stability .
Physicochemical and Spectroscopic Properties
- Spectroscopic Data: ¹H NMR: Expected δ ~6.7–8.1 ppm for aromatic protons (similar to methyl 4-amino-1-(2-chlorophenyl)-pyrazolo[3,4-b]pyridine-5-carboxylate in ). IR: Lactam C=O stretch ~1700 cm⁻¹, consistent with pyrrolidinone derivatives .
Biological Activity
4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 210.66 g/mol. The compound features a pyrrolidine ring with an amino group and a chlorophenyl substituent, which influences its reactivity and biological activity .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Synthesis Methods
Various synthetic routes have been developed to produce this compound. Common methods include:
- One-Pot Reactions : Utilizing donor–acceptor cyclopropanes reacted with primary amines has shown promise in synthesizing pyrrolidinones efficiently .
- Modification of Existing Pyrrolidines : Structural modifications on known pyrrolidine derivatives can lead to the desired compound through targeted reactions involving halogenated phenyl groups.
Antimicrobial Studies
A study evaluating the antibacterial activity of various pyrrolidine derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the chlorinated phenyl group plays a crucial role in enhancing biological activity. Comparative analysis with similar compounds reveals that variations in substituents can significantly affect the efficacy and selectivity towards specific biological targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-Amino-1-(4-bromophenyl)pyrrolidin-2-one | Bromine at the fourth position | Different halogen may influence reactivity |
| 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one | Fluorine at the second position | Fluorine's electronegativity alters properties |
| 4-(4-Chlorophenyl)-2-pyrrolidinone | Similar core structure | Used as an antagonist for adrenergic receptors |
| 1-(4-amino-2-chlorophenyl)pyrrolidin-2-one | Amino group at a different position | Potentially different biological activity profile |
Q & A
Q. How can researchers optimize the synthesis of 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one to improve yield and purity?
Methodological Answer: Synthesis optimization typically involves:
- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis side reactions. Evidence from structurally similar pyrrolidinone syntheses highlights the use of sodium hydroxide in dichloromethane for deprotonation steps .
- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., amination) to avoid byproducts.
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization in ethanol/water mixtures can isolate the target compound with >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : H and C NMR to verify substituent positions (e.g., 2-chlorophenyl group) and amine proton environment .
- HRMS : High-resolution mass spectrometry to confirm molecular weight (CHClNO: theoretical ~209.05 g/mol).
- Purity Assessment :
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Based on analogs like 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one, this compound likely exhibits acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Use PPE (gloves, lab coat) and work in a fume hood .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
Methodological Answer:
- Target Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GABA or kinase enzymes) based on pyrrolidinone derivatives’ known activity .
- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier permeability, and metabolic stability. For example, the chlorophenyl group may enhance lipophilicity but reduce solubility .
Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidin-2-one derivatives?
Methodological Answer:
- Meta-Analysis : Compare datasets for structural analogs (e.g., pyridine-pyrrolidinone hybrids) to identify substituent-specific trends. For instance, 2-chlorophenyl groups may enhance cytotoxicity but reduce anti-HIV activity .
- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines to distinguish compound-specific effects from experimental variability .
Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
Q. How does the 2-chlorophenyl substituent influence the compound’s metabolic stability in vitro?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Chlorine’s electron-withdrawing effect may slow cytochrome P450-mediated oxidation compared to fluorophenyl analogs .
- Metabolite Identification : Use MS/MS fragmentation to detect hydroxylated or dechlorinated metabolites .
Q. What crystallographic techniques elucidate the solid-state conformation of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol. Analyze torsion angles to confirm the non-planar pyrrolidinone ring and intramolecular hydrogen bonding (N–H···O=C) .
- Powder XRD : Compare experimental patterns with simulated data to assess polymorphism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
